Ethyl 2-bromo-6-cyano-3-formylbenzoate
Overview
Description
Ethyl 2-bromo-6-cyano-3-formylbenzoate, known as EBCF, is a synthetic organic compound that has been used in scientific research for a variety of purposes. It is a brominated benzoate ester that has been used as a reagent in organic synthesis, as a substrate in enzymatic studies, and as a fluorescent dye. EBCF has been used in a variety of applications, including drug development, biochemistry, and medical research.
Mechanism Of Action
The mechanism of action of EBCF is not yet fully understood. It is believed that the bromine atom of the compound binds to the substrate, allowing for the formation of a covalent bond. This bond then allows for the transfer of electrons from the substrate to the EBCF molecule. This electron transfer allows for the formation of a new product, which is then released from the substrate.
Biochemical And Physiological Effects
EBCF has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes. It has also been found to inhibit the activity of certain proteins, such as the enzyme cyclooxygenase. Additionally, EBCF has been found to inhibit the activity of certain hormones, such as testosterone and estradiol.
Advantages And Limitations For Lab Experiments
The use of EBCF in laboratory experiments has several advantages. It is a relatively inexpensive reagent that is readily available. Additionally, it is relatively stable and can be stored for long periods of time. The use of EBCF in laboratory experiments also has several limitations. It is not always easy to obtain pure samples of the compound and it can be difficult to control the concentration of the compound in a laboratory setting.
Future Directions
There are a number of potential future directions for the use of EBCF in scientific research. It may be possible to use EBCF to study the effects of drugs on the body, as well as the effects of certain hormones. Additionally, it may be possible to use EBCF to study the metabolism of drugs, as well as the binding of enzymes to substrates. Finally, it may be possible to use EBCF to study the effects of certain drugs on cellular processes.
Scientific Research Applications
EBCF has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a substrate in enzymatic studies, and as a fluorescent dye. It has also been used in drug development, biochemistry, and medical research. EBCF has been used to study the binding of enzymes to substrates, to study the metabolism of drugs, and to study the effects of drugs on cellular processes.
properties
IUPAC Name |
ethyl 2-bromo-6-cyano-3-formylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-7(5-13)3-4-8(6-14)10(9)12/h3-4,6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHCIAIPIJZOLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-6-cyano-3-formylbenzoate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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